- Improvements on the preparation of rebamipideJingxi Huagong Zhongjianti, 2010, 40(1), 33-36,
Cas no 90098-04-7 (Rebamipide)

Rebamipide structure
상품 이름:Rebamipide
Rebamipide 화학적 및 물리적 성질
이름 및 식별자
-
- Rebamipide
- 2-(4-Chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid
- (+-)-1,2-Dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-4-quinolinepropanoic acid
- +-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
- α-[(4-Chlorobenzoyl)Amino]-1,2-Dihydro-2-Oxo-4-Quinolinepropanoic Acid
- (R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- 2-(4-chlorobenzoyl)benzimidazole
- 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid
- 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinone-4-yl]propionic acid
- N-[(4-chlorophenyl)carbonyl]-3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine
- OPC12759
- Proamipide
- REACTIVE ORANGE 122,CINO.ORANGE 122
- REBAMIPIDEREBAMIPIDE
- 2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid
- Mucosta
- Pramipide
- Rebamipide [INN:JAN]
- Rebamipidum [INN-Latin]
- Rebamipide hydrate
- OPC 12759
- 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
- (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-qu
- α-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid (ACI)
- 2-(4-Chloro-benzoylamino)-3-(2-hydroxy-quinolin-4-yl)-propionic acid
- 2-(4-Chloro-benzoylamino)-3-(2-oxo-1,2-dihydro-quinolin-4-yl)-propionic acid
- Rebator
- SR-05000001520
- 2-(4-chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid
- BSPBio_003559
- REBAMIPIDE [WHO-DD]
- STK577121
- OPC 12759 hydrate
- Spectrum3_001959
- 2-[(4-chlorophenyl)carbonylamino]-3-(2-oxidanylidene-1H-quinolin-4-yl)propanoic acid
- HY-B0360
- Tox21_111460_1
- MFCD11114396
- BRD-A15909516-001-03-3
- SR-05000001520-2
- REBAMIPIDE [JAN]
- CCG-39619
- 90098-04-7
- SW199113-2
- NCGC00095161-02
- CHEBI:93814
- 139344-42-6
- 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoicacid
- s2032
- BC164330
- NCGC00095161-04
- NCGC00095161-01
- LR583V32ZR
- UNII-LR583V32ZR
- 2-(4-chlorobenzoylamino)-3-[2(1h)-quinolinon-4-yl] propionic acid
- CHEMBL1697771
- OPC-12759
- HMS3714A15
- 4-Quinolinepropanoicacid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
- 2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
- Q-201660
- AKOS005721106
- NSC758955
- R0085
- N-[(4-chlorophenyl)carbonyl]-3-(2-hydroxyquinolin-4-yl)alanine
- VS-02924
- Tox21_111460
- STL146407
- (+/-)-2-(4-CHLOROBENZOYLAMINO)-3-(2(1H)-QUINOLINON-4-YL)-PROPIONIC ACID
- SPECTRUM1505310
- 2-[(4-chlorobenzoyl)amino]-3-(2-hydroxyquinolin-4-yl)propanoic acid
- REBAMIPIDE [MI]
- Z2289798874
- AB01275518_02
- BRD-A15909516-001-02-5
- NSC 758955
- BRD-A15909516-001-06-6
- BCP07230
- Rebamipide (JP17/INN)
- 2-(4-chlorobenzoylamino)-3-(2-quinolon-4-yl)propionic acid
- GTPL871
- (+-)-2-(4-Chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
- Proamipide hydrate
- SBI-0207054.P001
- CAS-90098-04-7
- 4-Quinolinepropanoic acid, 1,2-dihydro-alpha-((4-chlorobenzoyl)amino)-2-oxo-, (+-)-
- AB01275518_03
- A843443
- MLS006011883
- Mucosta hydrate
- (+/-)-.ALPHA.-(P-CHLOROBENZAMIDO)-1,2-DIHYDRO-2-OXO-4-QUINOLINEPROPIONIC ACID
- Spectrum2_000039
- MFCD00866895
- 4-Quinolinepropanoicacid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-
- SPBio_000137
- 111911-87-6 (anhyd.)
- BBL011328
- Rebamipidum
- NCGC00095161-05
- DB11656
- 111911-87-6
- Mucosta (TN)
- AC-6841
- NSC-758955
- OPC-759
- AC-7588
- HMS3655L11
- Q7301602
- HMS1922B20
- DTXCID6025937
- D01121
- AKOS005501649
- SY057250
- SR-05000001520-1
- SMR003309276
- SCHEMBL221527
- NCGC00095161-03
- alpha-[(4-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrate
- 2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
- CCRIS 3585
- SR-05000001520-3
- EN300-19651969
- KBio3_002880
- 4-QUINOLINEPROPANOIC ACID, .ALPHA.-((4-CHLOROBENZOYL)AMINO)-1,2-DIHYDRO-2-OXO-
- HMS2090L13
- Pharmakon1600-01505310
- AB01275518-01
- DTXSID8045937
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (A+/-)-
- REBAMIPIDE [INN]
- 2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydro-4-quinolyl)propanoic Acid
- 4-Quinolinepropanoic acid,a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (+/-)-
- BRD-A15909516-001-07-4
-
- MDL: MFCD00866895
- 인치: 1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
- InChIKey: ALLWOAVDORUJLA-UHFFFAOYSA-N
- 미소: O=C1NC2C(=CC=CC=2)C(CC(C(O)=O)NC(C2C=CC(Cl)=CC=2)=O)=C1
계산된 속성
- 정밀분자량: 370.072035g/mol
- 표면전하: 0
- XLogP3: 2.4
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 4
- 회전 가능한 화학 키 수량: 5
- 동위원소 질량: 370.072035g/mol
- 단일 동위원소 질량: 370.072035g/mol
- 수소 결합 토폴로지 분자 극성 표면적: 95.5Ų
- 중원자 수량: 26
- 복잡도: 598
- 동위원소 원자 수량: 0
- 원자 구조의 중심 수량을 확정하다.: 0
- 정의되지 않은 원자 구성 센터 수: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 총 키 단위 수량: 1
- 표면전하: 0
- 상호 변형 이기종 수량: 4
실험적 성질
- 색과 성상: White to Yellow Solid
- 밀도: 1.394
- 융해점: 290°C(dec.)(lit.)
- 비등점: 695°C at 760 mmHg
- 플래시 포인트: 374.1°C
- 굴절률: 1.634
- 용해도: DMSO: >5mg/mL
- PSA: 99.26000
- LogP: 2.99810
- 머크: 8124
Rebamipide 보안 정보
- 신호어:Danger
- 피해 선언: H301
- 경고성 성명: P264; P270; P301+P310; P321; P330; P405; P501
- 위험물 운송번호:UN 2811 6.1 / PGIII
- RTECS 번호:VC2518500
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Rebamipide 세관 데이터
- 세관 번호:2933790090
- 세관 데이터:
중국 세관 번호:
2933499090개요:
2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
Rebamipide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0085-5g |
Rebamipide |
90098-04-7 | 95.0%(LC&T) | 5g |
¥390.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | R0085-5G |
Rebamipide |
90098-04-7 | >98.0%(HPLC) | 5g |
¥290.00 | 2024-04-15 | |
Key Organics Ltd | VS-02924-0.5G |
2-[(4-chlorophenyl)formamido]-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
90098-04-7 | >90% | 0.5g |
£178.00 | 2025-02-09 | |
Chemenu | CM255658-10g |
2-(4-Chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid |
90098-04-7 | 98% | 10g |
$143 | 2021-08-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205835-1g |
Rebamipide, |
90098-04-7 | ≥98% | 1g |
¥444.00 | 2023-09-05 | |
Key Organics Ltd | AS-11000-1MG |
Rebamipide |
90098-04-7 | >98% | 1mg |
£36.00 | 2025-02-09 | |
LKT Labs | R1806-5 g |
Rebamipide |
90098-04-7 | ≥98% | 5g |
$305.70 | 2023-07-10 | |
BAI LING WEI Technology Co., Ltd. | 268433-5MG |
Rebamipide, 99%, inducer of endogenous prostaglandin and a oxygen-derived free radical scavenger |
90098-04-7 | 99% | 5MG |
¥ 32 | 2022-04-26 | |
eNovation Chemicals LLC | D320138-5g |
2-(4-Chlorobenzamido)-3-[2(1H)-quinolinon-4-yl]propionic Acid |
90098-04-7 | 98% | 5g |
$375 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1562-500 mg |
Rebamipide |
90098-04-7 | 99.90% | 500MG |
¥393.00 | 2022-04-26 |
Rebamipide 합성 방법
합성회로 1
반응 조건
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol , Water ; 2.5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 °C → 10 °C
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
1.2 Solvents: Acetone ; 0 - 10 °C; 30 min, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1 - 3, 20 - 30 °C
1.4 Solvents: Dimethyl sulfoxide , Water
참조
- Magic bullet! Rebamipide, a superior anti-ulcer and ophthalmic drug and its large-scale synthesis in a single organic solvent via process intensification using Krapcho decarboxylationOrganic Process Research & Development, 2018, 22(7), 773-779,
합성회로 3
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 10 °C
1.2 10 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 10 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized
참조
- The solid state of rebamipide: preparation, characterization, and dissolutionArchives of Pharmacal Research, 2016, 39(4), 508-515,
Rebamipide Raw materials
- α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid
- 3-Chlorobenzoyl chloride
- 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride
- Diethyl 2-(4-chlorobenzamido)-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
Rebamipide Preparation Products
Rebamipide 관련 문헌
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
90098-04-7 (Rebamipide) 관련 제품
- 5162-90-3(α-Amino-β-4-(1,2-dihydro-2-oxoquinoline)propionic Acid)
- 153876-71-2(2(1H)-Quinolinone,4-(2-hydroxyethyl)-1-methyl-)
- 165592-44-9(3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylic acid)
- 4230-33-5(2-(4-Aminobenzoyl)aminopentanedioic acid)
- 124281-65-8(4-Methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic Acid)
- 19736-31-3(Quinoline, 1-benzoyl-2-[4-(diethylamino)phenyl]-1,2-dihydro-)
- 46185-24-4(1,2,3,4-Tetrahydroquinoline-2-carboxylic acid)
- 619-56-7(4-Chlorobenzamide)
- 172604-85-2(2(1H)-Quinolinone, 3-hydroxy-1-methyl-4-(2-propenyl)- (9CI))
- 21295-57-8(Solvent Red 149)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:90098-04-7)Rebamipide

순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:90098-04-7)Rebamipide

순결:99%
재다:5g
가격 ($):203.0